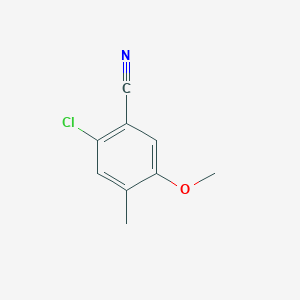![molecular formula C9H9BrN2O2 B13658813 (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O2. It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom and a methoxy group in its structure makes it a valuable compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Methoxylation: The methoxy group can be introduced by reacting the brominated intermediate with sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxymethyl group may also contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile): Similar structure but with different positions of the bromine and methoxy groups.
Uniqueness
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potential biological activity. The specific arrangement of the bromine and methoxy groups also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-4,13H,5H2,1H3 |
Clave InChI |
VAJULKZNRINNEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CN2C1=C(C=N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


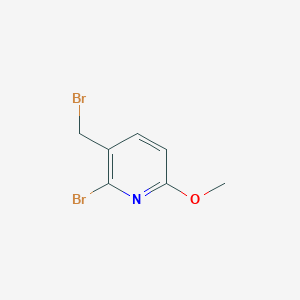
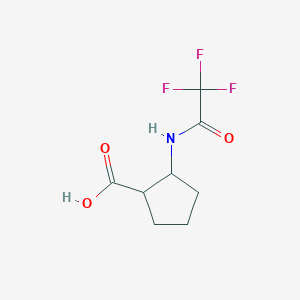
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
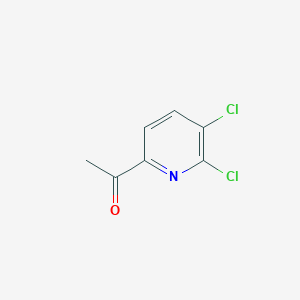
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)


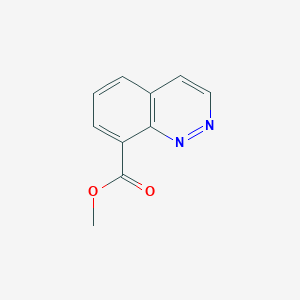

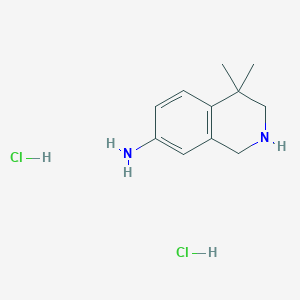
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
